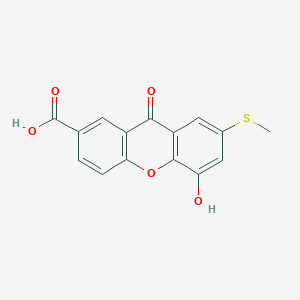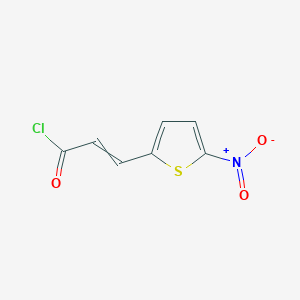
3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a prop-2-enoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride typically involves the nitration of thiophene followed by the introduction of the prop-2-enoyl chloride group. One common method involves the nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with prop-2-enoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and the use of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides, esters, or thioesters.
Applications De Recherche Scientifique
3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride involves its reactivity due to the presence of the nitro and acyl chloride groups. These functional groups can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The nitro group can participate in redox reactions, while the acyl chloride group can undergo nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Nitrothiophen-2-yl)prop-2-enal: Similar structure but with an aldehyde group instead of an acyl chloride group.
3-(5-Nitrothiophen-2-yl)prop-2-enoyl isothiocyanate: Contains an isothiocyanate group instead of an acyl chloride group.
Uniqueness
3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the nitro and acyl chloride groups allows for a wide range of chemical transformations and interactions with various molecular targets.
Propriétés
IUPAC Name |
3-(5-nitrothiophen-2-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6(10)3-1-5-2-4-7(13-5)9(11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQKFBOIGOWKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90787454 |
Source


|
| Record name | 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90787454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55785-89-2 |
Source


|
| Record name | 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90787454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
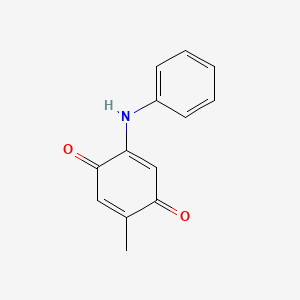
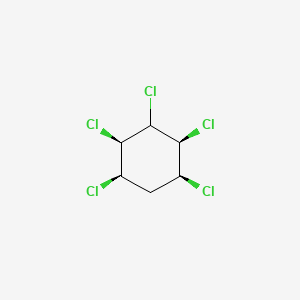
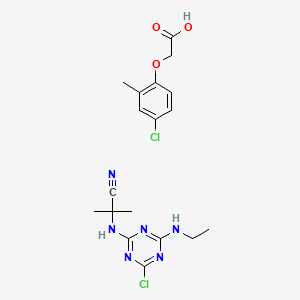
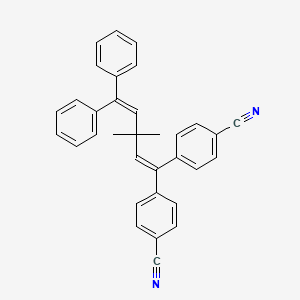

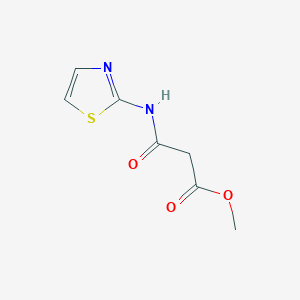


![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)



